molecular formula C64H83N17O12 B1574756 Deslorelin CAS No. 57773-65-6

Deslorelin

Cat. No. B1574756
CAS RN: 57773-65-6
M. Wt: 1281.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Deslorelin is a synthetic form of the naturally occurring gonadotropin-releasing hormone (GnRH) agonist. It is a peptide hormone that is used to regulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), both of which are vital hormones in the reproductive system. Deslorelin has been used in the laboratory setting to study the effects of GnRH agonists on the reproductive system and to manipulate the reproductive cycle in laboratory animals.

Scientific Research Applications

1. Clinical Applications in Dogs and Cats

Deslorelin, a potent GnRH agonist formulated in a slow-release implant, is widely used in small animal reproduction practice. Although primarily approved for contraception and control of androgen-related disorders in male dogs, it has off-label applications in various areas due to both the flare effect and down-regulation of GnRH receptors. These include contraception, oestrous induction, management of benign prostatic hyperplasia, treatment of post-spays urinary incontinence, and treatment of sex hormone-related behavioral problems in dogs and cats (Ponglowhapan, 2011).

2. Contraception in Wildlife

Deslorelin is used as a contraceptive in animals by acting as a gonadal suppressant. In a study involving the Common Marmoset, deslorelin acetate implants did not suppress ovarian cyclic activity or inhibit ovulation, suggesting a dosage-specific effectiveness (Rosenfield et al., 2016).

3. Pharmaceutical Development

Deslorelin's use extends to the treatment of prostate cancer, endometriosis, and uterine fibroids. Its formulation into in-situ forming microparticles using biodegradable polymers like PLGA extends the peptide release up to 30 days while maintaining its conformational stability, showing promise in pharmaceutical applications (Kapoor et al., 2018).

4. Reproduction Control in Cheetahs

Deslorelin implants have been effectively used as a contraceptive agent in male cheetahs. Its application over several years resulted in successful suppression of reproduction without significant side effects, showcasing its utility in wildlife management (Bertschinger et al., 2006).

5. Postponement of Puberty in Felines

In queens, a 4.7 mg deslorelin implant effectively suppressed the feline pituitary-gonadal axis, leading to the postponement of puberty for up to 36 months. This demonstrates its potential use in managing feline reproductive cycles (Cecchetto et al., 2017).

6. Reproduction Induction in Aquatic Species

Deslorelin has been tested in goldfish to induce spawn. However, the eggs' quality was poor, suggesting a need for further research to determine optimal concentration rates and effectiveness in aquatic species (Moraes et al., 2017).

7. Contraception in Domestic Cats

Deslorelin implants in male and female domestic cats have shown effective, safe, and reversible long-term contraception. It suppressed steroid sex hormones for an average of 20-24 months and postponed puberty in prepubertal cats (Fontaine, 2015).

8. Estrus Induction and Fertility in Domestic Cats

Deslorelin implants were effective in inducing estrus in anestrous queens, with subsequent successful pregnancies following artificial insemination, indicating its utility in feline reproductive management (Zambelli et al., 2015).

9. Use in Canine Ovulation and Pregnancy

Deslorelin was evaluated for inducing oestrus and ovulation in bitches, with a high pregnancy rate observed. This supports its clinical use in canine reproduction (von Heimendahl & Miller, 2012).

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)/t45-,46-,47-,48-,49+,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKXGJCSJWBJEZ-XRSSZCMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H83N17O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048323
Record name Deslorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deslorelin

CAS RN

57773-65-6
Record name Deslorelin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deslorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11510
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deslorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [des-Gly10, D-Trp6]-LH-RH ethylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESLORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKG3I66TVE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5,450
Citations
TE Trigg, AG Doyle, JD Walsh, T Swangchan-Uthai - Theriogenology, 2006 - Elsevier
The prevention of breeding in animals using GnRH analogues has been the object of research over many years. Recently, a new drug delivery formulation was developed which …
Number of citations: 168 www.sciencedirect.com
X Lucas - Reproduction in domestic animals, 2014 - Wiley Online Library
… While the major application of deslorelin was initially male … review the applications of deslorelin GnRH agonist implants … applications and treatments of the deslorelin (GnRH agonist) …
Number of citations: 66 onlinelibrary.wiley.com
C Fontaine - Journal of feline medicine and surgery, 2015 - journals.sagepub.com
… use of deslorelin … deslorelin implants have been shown to generate effective, safe and reversible long-term contraception in male and female cats. In pubertal cats, a 4.7 mg deslorelin …
Number of citations: 41 journals.sagepub.com
S Romagnoli, C Stelletta, C Milani… - … in domestic animals, 2009 - Wiley Online Library
… This study was conducted to evaluate clinical efficacy of deslorelin for inhibiting … a 4.7- or a 9.4-mg deslorelin implant subcutaneously. The first implant of deslorelin was administered in …
Number of citations: 69 onlinelibrary.wiley.com
J Palm, O Balogh, IM Reichler - Europ. J. Comp. Anim. Pract, 2013 - fecava.org
In 2009 Suprelorin® was released in Switzerland for the temporary suppression of fertility in male dogs. However, in practice it has also been used for the treatment of other conditions …
Number of citations: 25 www.fecava.org
TSF Toydemir, MR Kılıçarslan, V Olgaç - Theriogenology, 2012 - Elsevier
… and efficacy of deslorelin, a … deslorelin implants were also investigated. The queens were housed in groups and assigned to one of three treatments: group 1 received 9.5 mg deslorelin …
Number of citations: 69 www.sciencedirect.com
JGW Wenzel, KSS Balaji, K Koushik, C Navarre… - Journal of controlled …, 2002 - Elsevier
… While the solution dosage form of deslorelin and GnRH elicited similar responses, the PF127 gel formulation of deslorelin induced peak LH levels at an earlier time (3 h for deslorelin …
Number of citations: 156 www.sciencedirect.com
L Munson, JE Bauman, CS Asa, W Jöchle… - Journal of reproduction …, 2001 - europepmc.org
The aim of this study was to develop a method for long-term but reversible inhibition of oestrous cycles in female cats by downregulation of GnRH receptors with deslorelin released …
Number of citations: 147 europepmc.org
C Meinert, JFS Silva, I Kroetz, E Klug… - Equine Veterinary …, 1993 - Wiley Online Library
… mg or 2.25 mg of the GnRH analogue deslorelin was evaluated in 140 Hanoverian (warm blooded… Since results with both doses of deslorelin were similar, data were pooled. Deslorelin …
Number of citations: 117 beva.onlinelibrary.wiley.com
A Junaidi, PE Williamson, JM Cummins… - Reproduction …, 2003 - CSIRO Publishing
… In Deslorelin-treated dogs, plasma concentrations of LH and … implant containing 6 mg Deslorelin has potential as a long-… These effects of long-term treatment with Deslorelin seem to be …
Number of citations: 127 www.publish.csiro.au

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